

# Application Note: Quantification of Atenolol Impurity B in Pharmaceutical Quality Control

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## Compound of Interest

Compound Name:	2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide
CAS No.:	61698-76-8
Cat. No.:	B194385

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## Introduction: The Critical Role of Impurity Profiling

In the manufacturing of Active Pharmaceutical Ingredients (APIs), the control of impurities is a critical mandate enforced by global regulatory bodies to ensure the safety and efficacy of the final drug product.[1][2] **2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide** (CAS: 61698-76-8), designated in the European Pharmacopoeia as Atenolol Impurity B, is a known process-related impurity and potential degradant of Atenolol, a widely prescribed beta-blocker for cardiovascular diseases.[3][4] Its structure features a phenylacetamide core modified by a polar 2,3-dihydroxypropoxy group.[4]

The presence of this impurity, even in trace amounts, must be strictly monitored and quantified. This application note provides a comprehensive guide for the use of **2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide** as a reference standard in a robust quality control setting. We present a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for its quantification, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

## Physicochemical Properties & Analytical Strategy

Molecular Formula:  $C_{11}H_{15}NO_4$  [4][8][9] Molecular Weight: 225.24 g/mol [4][8][9]

The key to a successful analytical method lies in understanding the analyte's properties. **2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide** possesses significant polarity due to its two hydroxyl groups and an amide functional group. This makes it highly soluble in polar solvents like water and methanol but renders it non-volatile, making RP-HPLC the ideal analytical technique over methods like Gas Chromatography (GC). The presence of a phenyl ring provides a chromophore, enabling sensitive ultraviolet (UV) detection.

Our strategy is to develop an isocratic RP-HPLC method that provides clear separation (resolution) of Atenolol Impurity B from the parent API, Atenolol, and other potential impurities. The method is designed for reliability, robustness, and ease of implementation in a standard pharmaceutical QC laboratory.

## Application: HPLC-UV Method for Impurity Quantification

This section details the validated analytical procedure for the quantitative determination of **2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide** in Atenolol drug substance.

### Principle of the Method

The method employs an isocratic RP-HPLC system with a C18 column. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and the polar mobile phase. The dihydroxypropoxy group makes Impurity B significantly more polar than Atenolol, resulting in an earlier elution time. Quantification is achieved by comparing the peak area of the impurity in the sample chromatogram with that of a certified reference standard.

### Materials and Instrumentation

- Reference Standard: **2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide** (Atenolol Impurity B), certified purity  $\geq 98\%$ .
- Atenolol API: For specificity and resolution assessment.

- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
- Reagents: Potassium dihydrogen phosphate (AR Grade), Orthophosphoric acid (AR Grade).
- Water: HPLC grade or purified water (e.g., Milli-Q).
- Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

## Preparation of Solutions

- Buffer Preparation (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to  $3.0 \pm 0.05$  with orthophosphoric acid.
- Mobile Phase: Prepare a filtered and degassed mixture of Buffer (pH 3.0) and Acetonitrile in the ratio of 85:15 (v/v).
- Diluent: Mobile Phase.
- Standard Stock Solution (Impurity B): Accurately weigh about 10 mg of **2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration  $\approx 100 \mu\text{g/mL}$ ).
- Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. (Concentration  $\approx 1.0 \mu\text{g/mL}$ ).
- Test Solution (Atenolol API): Accurately weigh about 100 mg of the Atenolol API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration  $\approx 2000 \mu\text{g/mL}$  or 2 mg/mL).

## Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of Atenolol Impurity B.



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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### Rationale for Choices:

- C18 Column: The industry standard for retaining moderately polar to nonpolar compounds.
- Acidic Mobile Phase (pH 3.0): The low pH ensures that the secondary amine in the Atenolol parent drug is protonated, leading to a single, sharp peak and preventing interaction with residual silanols on the column.
- Wavelength (226 nm): This wavelength provides a good response for both Atenolol and its impurities, allowing for simultaneous detection.

## Method Validation Protocol (ICH Q2(R1))

A robust analytical method requires rigorous validation to ensure it is suitable for its intended purpose.[10] The following parameters must be assessed.

### System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance is verified. A solution containing both Atenolol (e.g., 2 mg/mL) and Impurity B (e.g., 1 µg/mL) is injected.



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## Validation Characteristics

The method must be validated for specificity, linearity, accuracy, precision, and robustness.



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## Experimental Workflows (Diagrams)

### QC Sample Analysis Workflow

The following diagram illustrates the typical workflow for analyzing a batch of Atenolol API for Impurity B.



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Caption: Workflow for QC analysis of Atenolol Impurity B.

## Method Validation Logic

This diagram shows the logical relationship between the different components of method validation as per ICH Q2(R1).



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Caption: Core components of analytical method validation.

## Conclusion

The control of impurities like **2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide** is non-negotiable in ensuring the quality of pharmaceuticals. The validated RP-HPLC method detailed in this application note provides a reliable, robust, and precise tool for the quantification of Atenolol Impurity B. By using a certified reference standard and adhering to the validation principles outlined by ICH, pharmaceutical quality control laboratories can confidently monitor and control this impurity, ensuring that the final drug product meets all regulatory specifications for safety and purity.

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